REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][C:9](=[O:13])OCC.O.[NH2:15][NH2:16]>C(O)C>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][C:9](=[O:13])[NH:15][NH2:16] |f:1.2|
|
Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)NC(OCC)=O
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated to reflux
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture is concentrated
|
Type
|
FILTRATION
|
Details
|
the solid is filtered
|
Type
|
WASH
|
Details
|
washed with water and with ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1)NC(NN)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |